2-Amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[3,4-b]pyrazin-5-one
Description
2-Amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[3,4-b]pyrazin-5-one is a bicyclic heterocyclic compound featuring a pyrano[3,4-b]pyrazinone core with an amino group at position 2 and two methyl groups at position 5. This structure combines a pyran ring fused to a pyrazinone moiety, conferring unique electronic and steric properties. The dimethyl substitution at position 7 enhances steric bulk, which may influence binding interactions in biological systems .
Properties
Molecular Formula |
C9H11N3O2 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
2-amino-7,7-dimethyl-8H-pyrano[3,4-b]pyrazin-5-one |
InChI |
InChI=1S/C9H11N3O2/c1-9(2)3-5-7(8(13)14-9)11-4-6(10)12-5/h4H,3H2,1-2H3,(H2,10,12) |
InChI Key |
PKQCSKVQPBWPQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=NC(=CN=C2C(=O)O1)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[3,4-b]pyrazin-5-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted pyrano[3,4-b]pyrazine derivatives under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the presence of a catalyst may be necessary to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[3,4-b]pyrazin-5-one can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Addition: Electrophilic addition reactions may involve the use of halogens or other electrophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, 2-Amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[3,4-b]pyrazin-5-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound has shown potential as a bioactive molecule with various biological activities. It may be used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: The compound has been investigated for its medicinal properties, including its potential use as an antiviral, anti-inflammatory, and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which 2-Amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[3,4-b]pyrazin-5-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related heterocycles, focusing on synthesis, structural features, and applications.
Ethyl 3-amino-5-(2-furyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate
- Structural Differences: Incorporates a thieno[3,2-e]pyridine ring fused to a pyrano[4,3-b] system, with additional furyl and ester substituents.
- Synthesis: Multi-step reactions starting from aminopyrano derivatives, involving cyclization and functionalization. The thieno ring introduces sulfur into the heterocyclic system, altering electronic properties compared to the pyrazinone core in the target compound .
6-Amino-5H-benzopyrano[2,3-b]pyridin-5-one
- Structural Differences: Features a benzopyrano ring fused to pyridinone, lacking the pyrazinone moiety. The amino group is at position 6 instead of position 2.
- Synthesis: Utilizes the Skraup reaction with nitrobenzene and glycerol under acidic conditions, differing from the microwave-assisted or catalytic methods used for pyrazinone derivatives .
Indeno[2,1-e]pyrazolo[3,4-b]pyrazin-5-one
- Structural Differences: Combines an indeno ring with pyrazolo[3,4-b]pyrazinone, introducing a planar aromatic indeno group.
- Synthesis : Synthesized via intramolecular Friedel-Crafts alkylation using AlCl₃ in CS₂, a method distinct from the target compound’s synthetic route.
5H-Chromeno[3,4-b]pyrazin-5-one Derivatives
- Structural Differences: Chromeno (benzopyran) ring fused to pyrazinone, replacing the pyrano ring with a more rigid benzopyran system.
- Synthesis : Microwave-assisted one-pot reactions using α-dicarbonyl compounds and PPh₃, achieving high yields (up to 97%) under optimized conditions. This contrasts with the target compound’s likely multi-step synthesis .
Pyrrolo[3,4-b]pyrazin-5-one Derivatives (e.g., Eszopiclone Impurity B)
- Structural Differences: Pyrrolo ring fused to pyrazinone instead of pyrano. The 7-hydroxy substituent and chloropyridyl group are key pharmacophores in zopiclone-related pharmaceuticals.
- Synthesis : Generated as impurities during zopiclone synthesis, often via oxidation or side reactions.
- Applications : Used as reference standards in pharmaceutical quality control, highlighting regulatory relevance absent in the target compound .
2-Amino-7,7-dimethyl-7,8-dihydro-6H-quinazolin-5-one
- Structural Differences: Quinazolinone core instead of pyrano-pyrazinone, with similar 7,7-dimethyl substitution.
- Synthesis: Not detailed in the evidence, but quinazolinones typically involve cyclocondensation of anthranilic acid derivatives.
Comparative Analysis Table
Key Findings and Insights
- Structural Impact on Activity: The pyrano-pyrazinone core offers a balance of rigidity and electronic properties distinct from benzopyrano or chromeno systems.
- Synthetic Efficiency: Microwave-assisted methods (e.g., for chromeno derivatives) achieve higher yields and shorter reaction times compared to traditional Skraup or Friedel-Crafts approaches .
- Pharmacological Potential: Indeno-pyrazolo-pyrazinones demonstrate measurable antimicrobial activity, suggesting that the target compound’s pyrano-pyrazinone scaffold warrants similar evaluation .
Biological Activity
2-Amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[3,4-b]pyrazin-5-one (CAS No. 2673369-23-6) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on antimicrobial, anticancer, and other therapeutic effects based on recent research findings.
- Molecular Formula : C9H11N3O2
- Molecular Weight : 193.21 g/mol
- Structure : The compound features a pyrano-pyrazine framework, which is significant for its biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound.
Key Findings:
- Inhibition Zones : The compound exhibited significant inhibition against several pathogens with varying minimum inhibitory concentrations (MICs).
- Biofilm Formation : It demonstrated notable antibiofilm activity against Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin.
- Hemolytic Activity : The compound showed low hemolytic activity (% lysis ranging from 3.23% to 15.22%), indicating a favorable safety profile for further development as an antimicrobial agent .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer models.
Research Insights:
- Cell Line Studies : In vitro studies indicated that this compound could inhibit the growth of several cancer cell lines including MCF7 and NCI-H460 with IC50 values ranging from 0.39 µM to 3.79 µM.
- Mechanism of Action : It acts as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values of 12.27–31.64 µM and 0.52–2.67 µM respectively, suggesting its role in disrupting essential cellular processes in cancer cells .
- Cytotoxicity Profile : The compound exhibited significant cytotoxic effects with minimal toxicity to normal cells, making it a promising candidate for further development in cancer therapy .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities reported for this compound compared to other pyrazole derivatives:
| Activity Type | Compound Name | MIC/IC50 Values | Notes |
|---|---|---|---|
| Antimicrobial | 2-Amino-7,7-dimethyl... | MIC: 0.22 - 0.25 μg/mL | Effective against Staphylococcus spp. |
| Anticancer | 2-Amino-7,7-dimethyl... | IC50: 0.39 - 3.79 µM | Active against MCF7 and NCI-H460 |
| DNA Gyrase Inhibition | 2-Amino-7,7-dimethyl... | IC50: 12.27 - 31.64 μM | Potential target for cancer therapy |
| DHFR Inhibition | 2-Amino-7,7-dimethyl... | IC50: 0.52 - 2.67 μM | Essential enzyme in nucleotide synthesis |
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A study conducted on various pyrazole derivatives highlighted that compound 4a and its analogs showed superior antibacterial activity compared to traditional antibiotics.
- The study emphasized the need for further investigation into the structure-activity relationship (SAR) to optimize these compounds for clinical use.
-
Case Study on Anticancer Properties :
- Research involving MCF7 cell lines demonstrated that compounds similar to 2-amino derivatives exhibited significant apoptosis induction.
- The study concluded that these compounds could serve as lead candidates for developing new anticancer therapies targeting specific pathways involved in tumor growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
